5-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one
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Description
5-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C16H12ClN5O2 and its molecular weight is 341.76. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound. Compounds with this ring have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects .
Biochemical pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Based on the biological activities of similar compounds, it could potentially be involved in pathways related to inflammation, cell growth, or cell death .
Pharmacokinetics
The pharmacokinetics of a compound depend on its chemical structure and properties. Factors such as solubility, stability, and size can affect how it is absorbed, distributed, metabolized, and excreted in the body .
Result of action
The result of the compound’s action would depend on its specific targets and mode of action. For example, if it targets an enzyme involved in inflammation, it could potentially reduce inflammation .
Action environment
The action of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, solubility, and ability to reach its target .
Properties
IUPAC Name |
5-[[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN5O2/c17-9-15-18-14(20-24-15)10-21-6-7-22-13(16(21)23)8-12(19-22)11-4-2-1-3-5-11/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCIPTVVCZXMAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NOC(=N4)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.